molecular formula C8H9ClFNO4S2 B14961455 N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide

N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B14961455
M. Wt: 301.7 g/mol
InChI Key: AEPIFBZZXIPHDP-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, along with methanesulfonyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-CHLORO-4-FLUOROPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to these targets, while the methanesulfonyl groups contribute to its overall stability and reactivity. These interactions can lead to the inhibition of specific enzymatic pathways, which is particularly relevant in the context of its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-N-METHANESULFONYLMETHANESULFONAMIDE is unique due to its combination of chloro and fluoro substituents along with methanesulfonyl groups. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H9ClFNO4S2

Molecular Weight

301.7 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C8H9ClFNO4S2/c1-16(12,13)11(17(2,14)15)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3

InChI Key

AEPIFBZZXIPHDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C

Origin of Product

United States

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